

benzyl salicylate in vitro estrogenic potency

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Compound Focus: Benzyl Salicylate

CAS No.: 118-58-1

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Quantitative Data on Estrogenic Potency

Assay Type	Maximal Efficacy (% of E2)	Relative Potency (vs. E2)	Key Findings
ERE Reporter Gene Assay [1]	35%	1 / 21,000,000	Partial agonist; activity only near cytotoxic concentrations.
MCF7 Cell Proliferation (E-Screen) [1]	47%	1 / 36,000,000	Partial agonist; activity only near cytotoxic concentrations.
Human-Relevant Potency Threshold (HRPT) [2]	—	1 / 10,000	Estrogenic effects <i>in vivo</i> are not expected for chemicals with potency below this threshold.

Detailed Experimental Protocols

The following are the detailed methodologies for the key experiments that generated the data above.

T47D-KBluc Reporter Gene Assay

This assay measures a chemical's ability to bind to the estrogen receptor (ER) and activate the transcription of a luciferase reporter gene [1].

- **Cell Line:** T47D-KBluc cells (ATCC CRL-2865), which endogenously express ER α and ER β and contain an Estrogen Response Element (ERE) linked to a luciferase gene [1].
- **Culture Conditions:** Cells are grown in RPMI-1640 medium supplemented with 9% heat-inactivated fetal bovine serum (FBS), Penicillin/Streptomycin, and Insulin [1].
- **Dosing Procedure:** Before dosing, the medium is changed to a low-estrogen "pre-test" medium containing charcoal-stripped FBS for 48 hours. The cells are then treated with the test chemicals (e.g., BS, E2 as a positive control) dissolved in DMSO for 24 hours in a "test medium" with 5% charcoal-stripped FBS [1].
- **Endpoint Measurement:** After the incubation, cell viability is first measured using a PrestoBlue assay. The same cells are then lysed, and luciferase activity is quantified using a luminometer, which serves as a direct measure of ER activation [1].

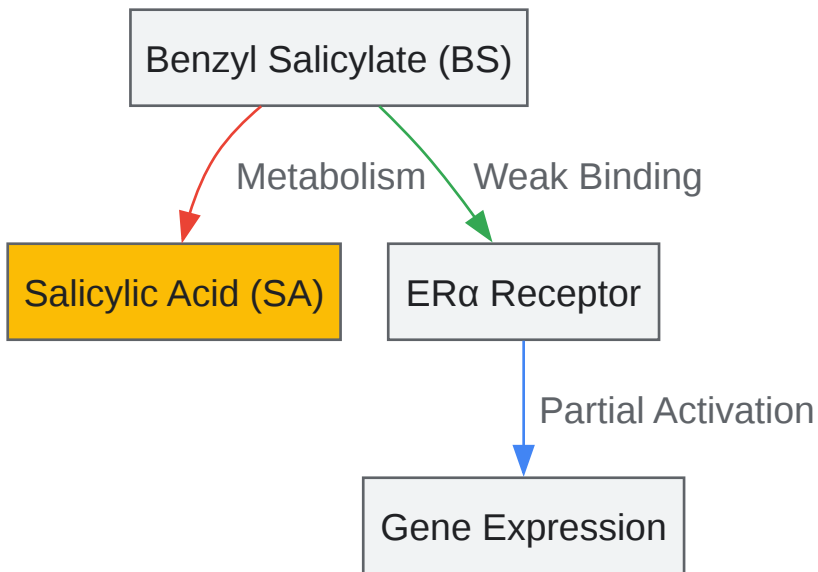
MCF7 Cell Proliferation (E-Screen) Assay

This assay measures the ability of a chemical to stimulate the proliferation of estrogen-sensitive human breast cancer cells (MCF7), a hallmark of estrogenic activity [1].

- **Cell Line:** MCF7 cells, known for their estrogen-dependent growth [1].
- **Culture Conditions:** Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS [1].
- **Dosing Procedure:** Before the experiment, cells are transferred to a phenol-red-free medium with 5% charcoal-dextran stripped FBS to remove endogenous estrogens. The cells are then treated with the test compounds for a specified period (typically several days) [1].
- **Endpoint Measurement:** Cell proliferation is quantified using the sulforhodamine B (SRB) assay, which measures cellular protein content as a surrogate for cell number [1].

Mechanisms & Metabolic Fate

The weak estrogenic activity observed *in vitro* must be interpreted within a broader mechanistic and physiological context.



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In vitro and *in vivo* pathways of **benzyl salicylate**.

- **Partial Agonism and Low Potency:** BS is characterized as a **partial agonist**, meaning it can activate the ER but with a maximal efficacy less than half that of E2. The concentrations required to elicit even this weak response are far above those required for E2 and are close to cytotoxic levels, questioning its biological relevance [1].
- **Metabolism is Key:** Next-Generation Risk Assessment (NGRA) studies indicate that after dermal application, BS is rapidly metabolized in the skin. The primary metabolite found systemically is **salicylic acid (SA)**, not the parent BS compound. Therefore, SA is considered the "toxdriver," and the safety assessment should focus on this metabolite rather than the weakly estrogenic parent molecule [3].
- **The Human-Relevant Potency Threshold (HRPT):** Pharmacological principles provide a mechanistic basis for why such weak *in vitro* activity may not translate to effects *in vivo*. The body's estrogen receptors are already occupied by a milieu of endogenous ligands. Research suggests that a ligand must have a potency greater than **1/10,000th (1×10^{-4}) that of E2** to successfully compete for receptor occupancy and potentially produce a physiological effect. The potency of BS is 1/21,000,000th of E2, which is over **1,000-fold below this proposed HRPT** [1] [2].

Conclusion for Professionals

In summary, while **benzyl salicylate** registers as estrogenic in sensitive *in vitro* systems, its extremely low potency, partial efficacy, and rapid metabolism to salicylic acid provide a compelling weight-of-evidence that

it does not pose an estrogenic hazard to humans under realistic exposure conditions [1] [2] [3].

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References

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